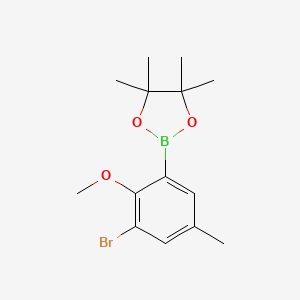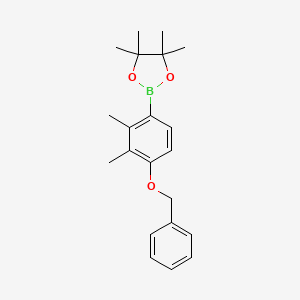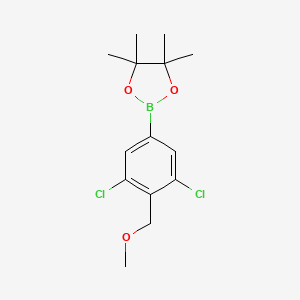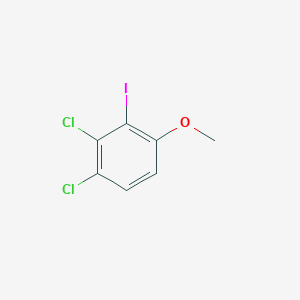
(4,5-Difluoro-2-isopropoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,5-Difluoro-2-isopropoxyphenyl)methanol” is an organic compound with the chemical formula C10H12F2O2 . It has a molecular weight of 202.2 . The IUPAC name for this compound is (4,5-difluoro-2-isopropoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4,5-Difluoro-2-isopropoxyphenyl)methanol” is 1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-isopropoxyphenyl)methanol” is stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Methanol as a Research Tool in Biomembrane Studies
Methanol is widely used as a solubilizing agent in the study of transmembrane proteins/peptides within biological and synthetic membranes. Research demonstrates that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, in biological membranes. This underscores the critical role of methanol in understanding the structure-function relationship associated with bilayer composition, including lipid asymmetry which is vital for cell survival and protein functionality (Nguyen et al., 2019).
Methanol in Surface Science and Catalysis
Methanol serves as a "smart" molecule for probing surface sites of metal oxide catalysts, such as ceria nanocrystals. It's used to study adsorption and desorption dynamics on different crystallographic surfaces, providing insights into the nature of surface sites and the role of defects in catalytic processes (Wu et al., 2012). Additionally, methanol is involved in innovative catalytic processes like the iridium-catalyzed C–C coupling with allenes, highlighting its potential as a renewable feedstock in fine chemical synthesis to create complex molecules incorporating all-carbon quaternary centers without stoichiometric by-products (Moran et al., 2011).
Methanol in Biomass Conversion and Green Chemistry
The conversion of methanol to olefins (MTO) is a significant area of research, especially for coal-derived methanol, leading to the development of the world’s first coal-to-olefin plant. This demonstrates methanol's role in the sustainable production of olefins, a critical component for the petrochemical industry, and highlights ongoing challenges in catalyst development and process efficiency (Tian et al., 2015). Methanol is also utilized as a green hydrogen-transfer reactant for carbonyl reduction, offering an environmentally friendly alternative for the synthesis of alcohols from aldehydes and ketones, with gaseous by-products facilitating easy separation (Pasini et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(4,5-difluoro-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHZFCRRUIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-isopropoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)











